molecular formula C15H22O B1630764 4-(trans-4-Propylcyclohexyl)phenol CAS No. 81936-33-6

4-(trans-4-Propylcyclohexyl)phenol

Cat. No.: B1630764
CAS No.: 81936-33-6
M. Wt: 218.33 g/mol
InChI Key: AHAZEMSUUYFDMM-UHFFFAOYSA-N
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Description

4-(trans-4-Propylcyclohexyl)phenol is an organic compound with the molecular formula C15H22O. It is a white to light yellow crystalline solid that is soluble in organic solvents such as methanol but insoluble in water . This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(trans-4-Propylcyclohexyl)phenol can be synthesized through several chemical reactions. One common method involves the esterification of cyclohexylphenol with propanol, followed by the reduction of the resulting ester using hydrogen in the presence of a catalyst . Another method includes the reaction of cyclohexylphenol with propyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar methods as described above. The reactions are typically carried out in reactors with controlled temperatures and pressures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(trans-4-Propylcyclohexyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(trans-4-Propylcyclohexyl)phenol has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 4-(trans-4-Propylcyclohexyl)phenol involves its interaction with various molecular targets and pathways. It can interact with cellular membranes, altering their fluidity and permeability. This compound may also inhibit certain enzymes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but its effects on membrane dynamics and enzyme activity are well-documented .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trans-4-Butylcyclohexyl)phenol
  • 4-(trans-4-Ethylcyclohexyl)phenol
  • 4-(trans-4-Methylcyclohexyl)phenol

Uniqueness

4-(trans-4-Propylcyclohexyl)phenol is unique due to its specific propyl group, which imparts distinct chemical and physical properties compared to its analogs. This compound exhibits better thermal stability and solubility in organic solvents, making it more suitable for certain industrial applications .

Properties

IUPAC Name

4-(4-propylcyclohexyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13,16H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAZEMSUUYFDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001002322, DTXSID301286600
Record name 4-(trans-4-Propylcyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(4-propylcyclohexyl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81936-33-6, 152126-35-7
Record name 4-(trans-4-Propylcyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(4-propylcyclohexyl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(trans-4-propylcyclohexyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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